2-(2-Fluorophenyl)propane-1,3-diol
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Overview
Description
2-(2-Fluorophenyl)propane-1,3-diol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)propane-1,3-diol typically involves the reaction of 2-fluorobenzaldehyde with a suitable diol precursor under controlled conditions. One common method includes the reduction of 2-(2-fluorophenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of 2-(2-fluorophenyl)propanal using a palladium catalyst under high pressure and temperature. This method ensures higher yields and purity suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Formation of 2-(2-fluorophenyl)propanoic acid or 2-(2-fluorophenyl)propanone.
Reduction: Formation of 2-(2-fluorophenyl)propan-1-ol.
Substitution: Formation of 2-(2-methoxyphenyl)propane-1,3-diol.
Scientific Research Applications
2-(2-Fluorophenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can influence the compound’s bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)propane-1,3-diol
- 2-(2-Bromophenyl)propane-1,3-diol
- 2-(2-Methoxyphenyl)propane-1,3-diol
Uniqueness
2-(2-Fluorophenyl)propane-1,3-diol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
2-(2-fluorophenyl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPNRBRVYOKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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